trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

CAS No.: 1820575-33-4

Cat. No.: VC2870638

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820575-33-4 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |

| Standard InChI Key | RYXMLBMOIIGANC-WLYNEOFISA-N |

| Isomeric SMILES | CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl |

| SMILES | CC(C)C1CNCC1C(=O)OC.Cl |

| Canonical SMILES | CC(C)C1CNCC1C(=O)OC.Cl |

Introduction

Chemical Identity and Properties

Basic Chemical Information

Trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is characterized by the following chemical identifiers and properties:

| Property | Value |

|---|---|

| CAS No. | 1820575-33-4 |

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |

| Standard InChIKey | RYXMLBMOIIGANC-WLYNEOFISA-N |

| PubChem Compound ID | 72699098 |

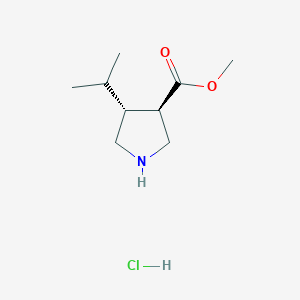

The compound contains a pyrrolidine ring with an isopropyl substituent at the 4-position and a methyl ester group at the 3-position, both in the trans configuration, forming a hydrochloride salt.

Structural Features and Stereochemistry

The stereochemistry of this compound is particularly significant. The "trans" designation refers to the relative positions of the isopropyl group and the carboxylic acid methyl ester on the pyrrolidine ring. The "(+/-)" notation indicates that it is a racemic mixture containing equal amounts of both enantiomers. The specific stereochemical configuration at positions 3 and 4 are (3R,4R)-relative, which contributes to its unique chemical and biological properties.

The compound's structure can be represented by the SMILES notation: CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl, which precisely encodes the stereochemical information.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride typically involves multiple steps, beginning with appropriate precursors to construct the pyrrolidine core. While specific synthetic routes may vary, they generally involve:

-

Formation of the pyrrolidine ring with appropriate substituents

-

Stereoselective introduction of the isopropyl group at the 4-position

-

Esterification of the carboxylic acid at the 3-position

-

Formation of the hydrochloride salt using hydrogen chloride

The salt formation is a critical step that enhances the compound's stability and solubility in polar solvents, which is particularly important for pharmaceutical applications.

Key Chemical Reactions

This compound participates in several important chemical reactions:

-

Hydrolysis of the methyl ester to yield the corresponding carboxylic acid

-

Nucleophilic substitution reactions at the ester group

-

Salt formation/exchange reactions

-

Reactions at the pyrrolidine nitrogen when in its free base form

The presence of the hydrochloride salt affects the reactivity of the pyrrolidine nitrogen, as it exists primarily in the protonated form, thus requiring deprotonation for certain reactions.

Applications in Research and Industry

Pharmaceutical Development

Trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its well-defined stereochemistry makes it valuable for developing drugs with specific stereochemical requirements, which is crucial for proper biological activity .

The compound's pyrrolidine structure appears in numerous pharmaceuticals, contributing to its importance in medicinal chemistry. The salt form provides enhanced stability and consistent performance in pharmaceutical formulations compared to the free base.

Organic Synthesis

In the field of organic chemistry, this compound serves as an important building block for creating complex molecules. Its well-defined stereochemistry allows researchers to explore new chemical pathways and reactions with predictable stereochemical outcomes. The compound enables the construction of molecules with specific three-dimensional arrangements, which is essential for many applications including drug discovery .

Chiral Catalyst Research

The compound's chiral properties make it particularly valuable in studies of asymmetric synthesis. It can be used or modified to develop efficient and selective catalytic processes for the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

By leveraging the compound's defined stereochemistry, researchers can develop catalysts that selectively produce one enantiomer over another, a critical capability in modern organic synthesis.

Biochemical Applications

In biochemical research, trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is used in assays to study enzyme interactions and metabolic pathways. These studies provide important insights into cellular functions and how potential drugs might interact with biological systems .

The compound's structural similarity to certain amino acid derivatives makes it useful for investigating specific biochemical processes and protein-ligand interactions.

Material Science

Beyond its applications in life sciences, this compound contributes to advancements in material science through its role in the formulation of specialty polymers and materials. It can enhance the properties of coatings and adhesives, leading to materials with improved performance characteristics .

The compound's functional groups allow for incorporation into polymer structures, potentially modifying their physical and chemical properties in beneficial ways.

Comparison with Related Compounds

Relationship to Free Base Form

The free base form, trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester, has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, which is lower than that of the hydrochloride salt (207.7 g/mol).

While the free base and hydrochloride salt share the same carbon skeleton and stereochemistry, they differ significantly in their physical properties:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H17NO2 | C9H18ClNO2 |

| Molecular Weight | 171.24 g/mol | 207.7 g/mol |

| Solubility | More soluble in organic solvents | More soluble in polar solvents |

| Stability | Less stable | Enhanced stability |

| pH in solution | Basic | Acidic |

The hydrochloride salt form is often preferred in pharmaceutical applications due to its improved stability and solubility characteristics in aqueous media.

Structural Comparison with Similar Pyrrolidine Derivatives

Several related compounds share structural similarities with trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride:

-

4-Hydroxy-L-proline methyl ester hydrochloride (CAS: 40216-83-9): Contains a hydroxyl group at the 4-position instead of an isopropyl group

-

Trans-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: Features a phenyl group rather than an isopropyl group

-

Trans-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester: Contains a benzyl group on the nitrogen and a methyl group at the 4-position

These structural variations result in different physical properties and biological activities, making each compound suitable for specific applications in research and development .

Research Findings and Biological Activity

Structure-Activity Relationships

Research indicates that pyrrolidine derivatives, including trans (+/-) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride, demonstrate significant biological activities. The specific stereochemistry of these compounds plays a crucial role in their interaction with biological targets.

Studies have shown that the trans configuration of the isopropyl and carboxylate groups contributes to specific binding interactions with target proteins, potentially influencing their efficacy in biological systems.

Pharmaceutical Research Applications

In pharmaceutical research, this compound serves as a valuable structural element for developing drugs targeting various conditions. Its well-defined stereochemistry and functional groups provide opportunities for modification to enhance drug-like properties such as potency, selectivity, and pharmacokinetic profile .

The compound's hydrochloride salt form offers practical advantages in drug formulation, including improved stability and consistent dissolution properties, which are critical factors in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume